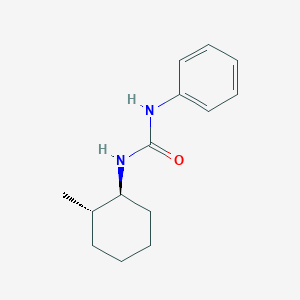
2-(6-甲基-1H-苯并咪唑-2-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-methyl-1H-benzimidazol-2-yl)ethanol is a useful research compound. Its molecular formula is C10H12N2O and its molecular weight is 176.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(6-methyl-1H-benzimidazol-2-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(6-methyl-1H-benzimidazol-2-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
振动光谱和量子计算研究
该化合物已用于振动光谱和量子计算研究 . 使用B3LYP/6-311++G(d,p)基组对类似苯并咪唑衍生物的优化几何结构、电子和振动特征进行了理论研究 .
分子对接研究
已对该化合物进行了分子对接研究 . 对接研究的细节有助于预测蛋白质结合 .
取代苯并咪唑喹诺酮的合成
它可用作合成取代苯并咪唑喹诺酮的关键前体 . 这些是一类在各种生物应用中显示出潜力的化合物。
配位聚合物晶体的形成
该化合物可用于合成可逆固液相变配位聚合物晶体 . 这些材料在材料科学和工程等各个领域具有潜在的应用。
药理学应用
苯并咪唑,包括该化合物,在生物学和临床研究中显示出有希望的应用 . 它们已被发现是多种酶的有效抑制剂,这些酶参与多种治疗用途 .
抗糖尿病应用
苯并咪唑衍生物因其抗糖尿病特性而得到研究 <a aria-label="4: " data-citationid="5117e01e-57be-ebe4-0134-e8107ffeb982-34" h="
安全和危害
作用机制
Target of Action
The primary target of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol, a benzimidazole derivative, is the tubulin proteins . Tubulin proteins are crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton and play a significant role in cellular processes such as mitosis and intracellular transport .
Mode of Action
2-(6-methyl-1H-benzimidazol-2-yl)ethanol interacts with its targets by binding to the tubulin proteins . This binding disrupts the assembly of microtubules and the formation of spindles at cell division . As a result, it leads to the malsegregation of chromosomes . This mechanism is similar to other benzimidazoles .
Biochemical Pathways
The disruption of microtubule assembly affects various biochemical pathways. It primarily impacts the cell cycle, particularly the mitotic phase, by preventing the proper segregation of chromosomes . This disruption can lead to cell cycle arrest and ultimately cell death, especially in rapidly dividing cells .
Pharmacokinetics
Similar benzimidazole derivatives are known to have good bioavailability . The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The primary result of the action of 2-(6-methyl-1H-benzimidazol-2-yl)ethanol is the inhibition of cell division, leading to cell death . This effect is particularly pronounced in rapidly dividing cells, making benzimidazole derivatives potentially useful in the treatment of conditions characterized by abnormal cell proliferation .
生化分析
Biochemical Properties
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . Additionally, this compound can bind to specific proteins, altering their conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic effects.
Cellular Effects
The effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by modulating signaling pathways that control cell survival and proliferation . Moreover, it affects the expression of genes involved in cell cycle regulation, leading to altered cellular metabolism and growth.
Molecular Mechanism
At the molecular level, 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . This binding can result in changes in gene expression, ultimately affecting cellular function. For instance, the compound’s interaction with certain enzymes can inhibit their activity, thereby modulating metabolic pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, making it suitable for long-term studies . Its degradation products and their effects on cells are still under investigation. Long-term exposure to this compound has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol vary with different dosages in animal models. At lower doses, the compound has shown therapeutic effects, such as reducing tumor growth in cancer models . At higher doses, it can cause toxic effects, including liver and kidney damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.
Metabolic Pathways
2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting the overall metabolic flux . For instance, the compound can inhibit enzymes involved in glycolysis, leading to reduced glucose metabolism in cancer cells. This inhibition can result in decreased energy production and cell proliferation.
Transport and Distribution
The transport and distribution of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for developing targeted therapies that maximize the compound’s therapeutic effects while minimizing side effects.
Subcellular Localization
The subcellular localization of 2-(6-Methyl-1H-benzimidazol-2-yl)ethanol is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its effects. For example, the compound may localize to the mitochondria, affecting mitochondrial function and energy production. Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.
属性
IUPAC Name |
2-(6-methyl-1H-benzimidazol-2-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8-9(6-7)12-10(11-8)4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTXVOXHNXUCGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

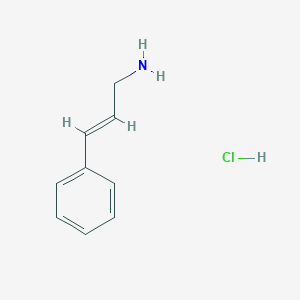
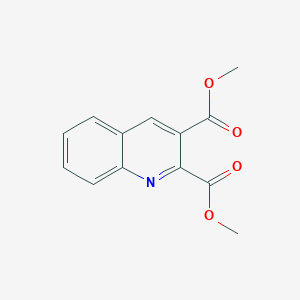
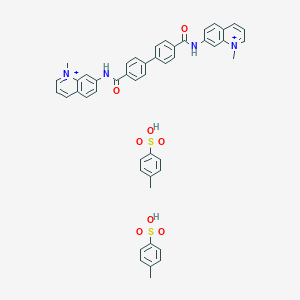

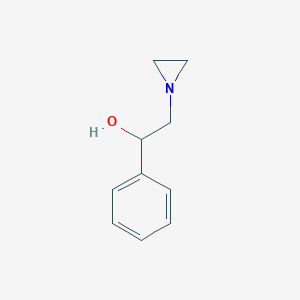



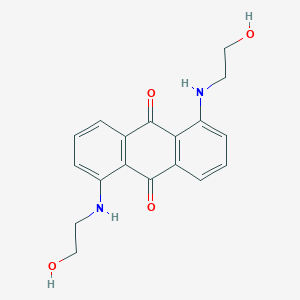

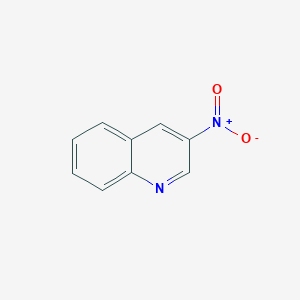
![Octadecane, 1-[2-(hexadecyloxy)ethoxy]-](/img/structure/B96887.png)
